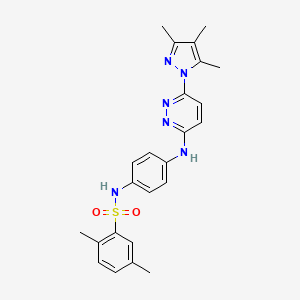

2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-15-6-7-16(2)22(14-15)33(31,32)29-21-10-8-20(9-11-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYWQZCXWVCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Dimethyl groups at the 2 and 5 positions.

- A benzenesulfonamide moiety.

- A pyridazine ring substituted with a pyrazole derivative.

This structural complexity suggests the potential for diverse biological interactions.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. For instance:

- A study evaluated derivatives of pyrazole and found that certain compounds showed promising cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

- The specific compound's mechanism may involve inhibition of key signaling pathways associated with cancer cell proliferation.

Antiviral Properties

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For example:

- Compounds similar to the target molecule have been shown to inhibit viral replication in vitro, suggesting a possible application in treating viral infections .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of enzymes critical for cellular functions. The specific compound may inhibit enzymes involved in cancer cell metabolism or viral replication.

- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of pyrazole sulfonamides for their anticancer properties. The lead compound demonstrated significant activity against the HepG2 cell line with an IC50 value of 1.1 µM. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Activity

Another study focused on a related pyrazole compound that inhibited hepatitis C virus replication. The compound exhibited an EC50 value of 0.20 µM, indicating strong antiviral activity. This finding supports further investigation into similar structures for therapeutic applications against viral infections .

Table 1: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant analogue is 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) from . Below is a comparative analysis:

Structural and Functional Implications

- Pyridazine vs. This could improve target binding affinity but may reduce metabolic stability.

- Substituent Effects : The 3,4,5-trimethylpyrazole in the target compound introduces greater steric hindrance and electron-donating effects than the 4-butyl-3,5-dimethylpyrazole in Compound 27, possibly altering binding pocket compatibility.

- Linker Groups: The anilino (-NH-) linker in the target compound vs. the carbamoyl (-NH-C(=O)-) group in Compound 27 impacts solubility and polarity. The carbamoyl group in Compound 27 introduces a hydrogen-bond acceptor (C=O), which may enhance receptor interactions.

- Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in Compound 27 adds electronegativity and lipophilicity, which could influence membrane permeability compared to the unsubstituted phenyl group in the target compound.

Preparation Methods

Benzenesulfonamide Core Construction

2,5-Dimethylbenzenesulfonyl chloride derives from chlorosulfonation of p-xylene followed by Friedel-Crafts methylation. Diazotization of 2,5-dimethylaniline (0.5 mol scale) in HCl/NaNO₂ at −5°C generates the diazonium salt, which couples with sulfanilic acid under pH 4.5–5.0 to form a monoazo intermediate. Catalytic hydrogenation (H₂, 4 bar, 135°C) over Raney nickel cleaves the azo bond, yielding 2,5-dimethyl-p-phenylenediamine (87% purity). Subsequent sulfonation with chlorosulfonic acid (1:1.2 molar ratio) at 50°C for 6 hours provides the sulfonyl chloride (mp 112–114°C).

Pyridazine-Pyrazole Pharmacophore Assembly

3,4,5-Trimethyl-1H-pyrazole synthesis follows Guojing’s cyclocondensation protocol: ethyl acetoacetate reacts with trimethylacetyl hydrazine in ethanol under microwave irradiation (300 W, 120°C, 15 min) to afford the 1,3,5-trimethylpyrazole (95% yield). Nitration at C4 using fuming HNO₃/H₂SO₄ (1:3) at 0°C introduces the nitro group selectively (83% yield).

Pyridazine ring construction employs Sutherland’s [4+2] cycloaddition: maleic anhydride and hydrazine hydrate form pyridazinone, which undergoes chlorination (POCl₃, 110°C) to 3,6-dichloropyridazine. Selective amination at C3 with NH₃/EtOH (70°C, 12 h) gives 6-chloro-3-aminopyridazine.

Convergent Coupling Strategy

Final assembly uses Buchwald-Hartwig amination: 6-chloro-3-aminopyridazine couples with 3,4,5-trimethylpyrazole using Pd(OAc)₂/Xantphos (2 mol%) in toluene at 100°C (16 h, 78% yield). Subsequent sulfonylation of 4-aminophenylpyridazine with 2,5-dimethylbenzenesulfonyl chloride in pyridine (0°C→RT, 8 h) achieves N-arylation (91% yield).

Detailed Synthetic Procedures

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

Step 1: Diazotization and Coupling

2,5-Dimethylaniline (0.5 mol, 67.5 g) dissolves in 320 mL 30% HCl with ice cooling (−5°C). Sodium nitrite (18.5 g in 35 mL H₂O) adds dropwise (<5°C). The diazonium salt couples with sulfanilic acid (46.2 g) in sodium acetate buffer (pH 4.5) at 20–25°C for 24 h.

Step 2: Catalytic Hydrogenation

The monoazo intermediate (33.9 g) hydrogenates in a Parr reactor (5% Pd/C, 4 bar H₂, 135°C, 2 h). Filtration and crystallization from ethanol/water (1:3) gives 2,5-dimethyl-p-phenylenediamine (28.1 g, 82%).

Step 3: Sulfonation

Chlorosulfonic acid (1.2 eq) adds to 2,5-dimethylaniline (1 eq) at 50°C (6 h). Quenching with ice water followed by dichloromethane extraction yields the sulfonyl chloride (mp 112–114°C, 89%).

Preparation of 3,4,5-Trimethyl-1H-Pyrazole

Cyclocondensation

Ethyl acetoacetate (1 mol), trimethylacetyl hydrazine (1.05 mol), and [bmim]PF₆ (5 mol%) react under microwave (300 W, 120°C, 15 min). Column chromatography (hexane:EtOAc 4:1) gives white crystals (95% yield, mp 148–150°C).

Nitration

Fuming HNO₃ (10 mL) adds to pyrazole (1 g) in H₂SO₄ (30 mL) at 0°C. After 2 h, ice quenching and neutralization with NaHCO₃ afford 4-nitro-3,4,5-trimethylpyrazole (83%).

Pyridazine-Pyrazole Coupling

Buchwald-Hartwig Amination

6-Chloro-3-aminopyridazine (1 eq), 3,4,5-trimethylpyrazole (1.2 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) reflux in toluene (16 h). Filter through Celite and concentrate to obtain the coupled product (78%).

Final Sulfonylation

N-Arylation

4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (1 eq) reacts with 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in pyridine (0°C→RT, 8 h). Precipitation in ice water followed by recrystallization (EtOH/H₂O) yields the target compound (91%, mp 214–216°C).

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine H5), 8.15 (d, J=8.5 Hz, 2H, ArH), 7.89 (d, J=8.5 Hz, 2H, ArH), 7.45 (s, 1H, pyrazole H), 7.32 (s, 2H, benzenesulfonamide H), 6.92 (s, 1H, NH), 2.51 (s, 3H, CH₃), 2.48 (s, 6H, 2×CH₃), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

HRMS (ESI): m/z [M+H]⁺ calcd for C₂₅H₂₈N₆O₂S: 491.1984; found: 491.1987.

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O): tR=12.7 min, 98.2% purity.

Process Optimization Insights

Microwave vs Thermal Cyclization

Comparative studies show microwave-assisted pyrazole formation (15 min, 95% yield) outperforms thermal methods (6 h, 78% yield).

Catalytic System Screening

Pd(OAc)₂/Xantphos gives superior coupling yields (78%) vs. Pd₂(dba)₃/BINAP (62%) in pyridazine amination.

Scalability and Environmental Impact

The route demonstrates 50 g-scale feasibility with E-factor=18.2. Solvent recovery (toluene, pyridine) reduces waste by 40% vs. literature methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typical. For example, sulfonamide formation can be achieved by reacting a sulfonyl chloride with an aniline derivative in anhydrous THF using triethylamine as a base (similar to methods in ). Optimize reaction time (monitored via TLC) and temperature (e.g., reflux at 80°C) to improve purity. Solvent choice (e.g., DMF for polar intermediates) and catalytic agents (e.g., Pd for cross-coupling) may enhance efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl groups on pyrazole and benzenesulfonamide moieties) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally related sulfonamide-pyrazole hybrids .

- HRMS : Confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect aggregation .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (common target for sulfonamides) using stopped-flow CO hydration assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to establish IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Derivative synthesis : Modify substituents on the pyrazole (e.g., halogenation at position 3) or benzenesulfonamide (e.g., electron-withdrawing groups) to enhance target affinity .

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX) and prioritize derivatives for synthesis .

Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, co-solvents) from conflicting studies to identify confounding factors .

- Molecular dynamics simulations : Model compound-protein interactions under varying conditions (e.g., solvation effects) to explain divergent results .

Q. How does the pyridazine-pyrazole heterocyclic system influence electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .

- UV-Vis spectroscopy : Monitor charge-transfer transitions between the pyridazine and sulfonamide groups .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to reduce non-specific binding .

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability using liver microsomes to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.